molecular formula C16H16ClNOS B2413418 2-(2-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one CAS No. 2191267-45-3

2-(2-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one

Cat. No. B2413418
CAS RN: 2191267-45-3
M. Wt: 305.82
InChI Key: AQAMJCJKOVZYCG-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one, also known as CTP, is a synthetic compound that belongs to the class of cathinones. It is a designer drug that has gained popularity in recent years due to its psychoactive effects. CTP is a potent stimulant that acts on the central nervous system, producing effects similar to those of amphetamines and cocaine. In

Scientific Research Applications

Molecular Structure and Conformation

Research on compounds structurally related to 2-(2-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one emphasizes the analysis of molecular conformation, crystalline structure, and the potential for isomer rotation. Studies such as those by Sivakumar et al. (1995) and Ray et al. (1997) have highlighted the planarity of chlorophenyl and thiophene rings and the conformation of the pyrrolidine ring, which is significant for understanding the molecular interactions and stability within crystals, stabilized by van der Waals forces and hydrogen bonding (Sivakumar, Fun, Ray, Roy, & Nigam, 1995; Jayanta K. Ray, Bidhan C. Roy, K. Chinnakali, I. A. Razak, & H. Fun, 1997).

Synthetic Methodologies

In the realm of synthetic chemistry, compounds akin to 2-(2-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one have been utilized as intermediates in the creation of more complex molecules. For instance, Wu, Lee, and Beak (1996) demonstrated the highly enantioselective synthesis of (S)-2-aryl-Boc-pyrrolidines, showcasing the importance of solvent-dependent reactions and the potential for asymmetric deprotonation (Wu, Lee, & Beak, 1996).

Electrochemical and Optical Properties

The electrochemical polymerization of thiophene derivatives has been a subject of interest due to the impact of substituents on polymerizability and the properties of the resulting polymers. Research by Visy, Lukkari, and Kankare (1994) explored how substituents affect solubility and inductive effects, enhancing our understanding of the electrochemical behavior of these compounds (Visy, Lukkari, & Kankare, 1994).

Materials Science and Polymer Chemistry

Further investigations into the synthesis and characterization of polymers and copolymers involving thiophene and pyrrolidine derivatives have revealed significant insights into their applications in materials science. For example, studies on the copolymerization of ethylenedioxythiophene with functionalized dithienylpyrrole derivatives have demonstrated the ability to adjust optical properties, offering potential applications in electrochromic devices and other electronic materials (Tutuncu, Icli Ozkut, Balci, Berk, & Cihaner, 2019).

properties

IUPAC Name

2-(2-chlorophenyl)-1-(3-thiophen-3-ylpyrrolidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNOS/c17-15-4-2-1-3-12(15)9-16(19)18-7-5-13(10-18)14-6-8-20-11-14/h1-4,6,8,11,13H,5,7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQAMJCJKOVZYCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CSC=C2)C(=O)CC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one

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